Predominant In Vitro Metabolite Profile
Lurasidone Sulfoxide is not a minor byproduct; it is the predominant in vitro metabolite of lurasidone across multiple preclinical species, including humans, making its accurate quantification essential for metabolic and pharmacokinetic studies [1]. This is in contrast to other metabolites, such as ID-14283, which is a major active metabolite in vivo but is formed via a different pathway (hydroxylation) and is not the primary in vitro product.
| Evidence Dimension | Metabolic Prevalence (In Vitro) |
|---|---|
| Target Compound Data | Major in vitro metabolite in liver microsomes and hepatocytes from mice, rats, rabbits, dogs, monkeys, and humans. |
| Comparator Or Baseline | Other metabolites (e.g., ID-14283, sulfone) were also observed but at lower relative abundances in vitro. |
| Quantified Difference | Qualitatively identified as the 'major' metabolite, implying highest relative abundance compared to other identified metabolites in the study. |
| Conditions | In vitro metabolism of [14C]-lurasidone in liver microsomes and hepatocytes. |
Why This Matters
Its status as the major in vitro metabolite across species establishes it as a critical analyte for cross-species pharmacokinetic comparisons and for understanding the primary metabolic fate of lurasidone, thereby justifying its procurement for studies involving drug metabolism and disposition.
- [1] Du, J. (2014). Lurasidone. In Handbook of Metabolic Pathways of Xenobiotics (eds P.W. Lee, H. Aizawa, L.L. Gan, C. Prakash and D. Zhong). View Source
